molecular formula C23H21F2N5O2 B10935286 3-[2-benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(4-methylpyridin-2-yl)propanamide

3-[2-benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(4-methylpyridin-2-yl)propanamide

Cat. No.: B10935286
M. Wt: 437.4 g/mol
InChI Key: YYTYVPQPHNVKLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(4-methylpyridin-2-yl)propanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazolo[3,4-b]pyridine core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

The synthesis of 3-[2-benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(4-methylpyridin-2-yl)propanamide involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the benzyl and difluoromethyl groups. The final step involves the coupling of the pyrazolo[3,4-b]pyridine derivative with 4-methylpyridin-2-ylpropanamide under specific reaction conditions. Industrial production methods may involve optimization of these steps to improve yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles under appropriate conditions.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

3-[2-benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(4-methylpyridin-2-yl)propanamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[3,4-b]pyridine core is known to bind to certain active sites, inhibiting the activity of enzymes or modulating receptor function. The difluoromethyl group may enhance the compound’s binding affinity and selectivity, while the benzyl group can contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar compounds include other pyrazolo[3,4-b]pyridine derivatives, such as:

  • 3-[2-benzyl-4-(trifluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(4-methylpyridin-2-yl)propanamide
  • 3-[2-benzyl-4-(methyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(4-methylpyridin-2-yl)propanamide

These compounds share a similar core structure but differ in the substituents attached to the pyrazolo[3,4-b]pyridine ring. The presence of different substituents can significantly impact their biological activity, binding affinity, and overall pharmacokinetic properties. The unique combination of the difluoromethyl and benzyl groups in 3-[2-benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(4-methylpyridin-2-yl)propanamide makes it a distinct and valuable compound for research and development.

Properties

Molecular Formula

C23H21F2N5O2

Molecular Weight

437.4 g/mol

IUPAC Name

3-[2-benzyl-4-(difluoromethyl)-6-oxopyrazolo[3,4-b]pyridin-7-yl]-N-(4-methylpyridin-2-yl)propanamide

InChI

InChI=1S/C23H21F2N5O2/c1-15-7-9-26-19(11-15)27-20(31)8-10-30-21(32)12-17(22(24)25)18-14-29(28-23(18)30)13-16-5-3-2-4-6-16/h2-7,9,11-12,14,22H,8,10,13H2,1H3,(H,26,27,31)

InChI Key

YYTYVPQPHNVKLM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)CCN2C(=O)C=C(C3=CN(N=C32)CC4=CC=CC=C4)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.